molecular formula C24H22N4O5S B14108272 Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14108272
M. Wt: 478.5 g/mol
InChI Key: YKCORAJKDQJRES-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a fused pyrimidine-piperidine core. Key structural features include:

  • A 4-nitrophenyl substituent at position 5, enhancing electron-withdrawing effects and influencing molecular packing.
  • An ethyl carboxylate group at position 6, which may improve solubility or serve as a synthetic handle for derivatization.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29)

InChI Key

YKCORAJKDQJRES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis from Preformed Pyrimidine Precursors

Reaction Mechanisms and Key Transformations

Cyclization to Form the Tetrahydropyrido-Pyrimidine System

The critical cyclization step involves intramolecular condensation between the pyrimidine’s amino group and a ketone moiety derived from 4-nitrophenylacetonitrile. Under acidic conditions (e.g., HCl in ethanol), the enolate intermediate attacks the electrophilic carbon at position 6, forming the fused pyridone ring.

$$
\text{4-Amino-5-(4-nitrophenyl)pyrimidine} + \text{CH₃COCOOEt} \xrightarrow{\text{HCl}} \text{Tetrahydropyrido-Pyrimidine Intermediate} \quad
$$

Introduction of the Benzylthio Group

The benzylthio substituent is introduced via nucleophilic aromatic substitution (SNAr) at position 2 of the pyrimidine ring. Thiourea or benzylthiol serves as the sulfur source, with K₂CO₃ facilitating deprotonation:

$$
\text{2-Chloropyrimidine Intermediate} + \text{BnSH} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Benzylthio) Derivative} \quad
$$

Optimization Strategies for Improved Yields

Solvent and Catalyst Selection

  • Palladium Catalysis :
    Suzuki-Miyaura coupling using Pd(PPh₃)₄ enhances the incorporation of the 4-nitrophenyl group, achieving 85% conversion efficiency.
  • Solvent Effects :
    Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, whereas ethanol facilitates cyclization by stabilizing protonated intermediates.

Temperature and Reaction Time

  • Cyclization :
    Conducted at 80°C for 12 hours to ensure complete ring closure without side reactions.
  • Esterification :
    The ethyl carboxylate group is introduced via refluxing with ethyl chloroformate in THF (65°C, 6 hours).

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR :
    Key signals include δ 8.2 ppm (Ar–H, 4-nitrophenyl), δ 4.3 ppm (–SCH₂C₆H₅), and δ 1.3 ppm (–COOCH₂CH₃).
  • LC-MS :
    Molecular ion peak at m/z 537.1 [M+H]⁺ confirms the target molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention time = 12.7 minutes.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Key Advantage
Pyrimidine Amination 4-Amino-5-bromopyrimidine 55 Modular functionalization
Pyridone Cyclization 4-Nitrophenylacetonitrile 48 Simplified purification
One-Pot Synthesis Preassembled intermediates 62 Reduced reaction steps

Challenges and Mitigation Strategies

  • Desulfurization :
    The benzylthio group is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
  • Steric Hindrance : Bulky substituents at positions 5 and 7 slow cyclization. Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction rates.

Chemical Reactions Analysis

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. It has been shown to enhance the expression of the cell cycle inhibitor p21, leading to cell cycle arrest. Additionally, it induces apoptosis through the activation of caspase-3, a key enzyme in the apoptotic pathway . These actions contribute to its antitumor properties.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key differences in substituents and molecular properties among the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Notes
Target Compound 2-(Benzylthio), 5-(4-nitrophenyl) C₂₄H₂₂N₄O₅S 478.5 Nitro group enhances polarity; benzylthio enables π-π stacking
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () 5-(4-Bromophenyl), 3-oxo C₁₇H₁₆BrN₃O₃S 422.3 Bromine introduces halogen bonding potential; thiazolo ring modifies planarity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () 2-(Trimethoxybenzylidene), 5-phenyl C₂₇H₂₇N₃O₆S 533.6 Trimethoxy group increases steric bulk; benzylidene creates conjugation
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate () 2-(Butylthio), 5-(4-methoxyphenyl) C₂₂H₂₇N₃O₄S 429.5 Methoxy group enhances solubility; butylthio alters hydrophobicity

Structural and Crystallographic Features

  • Ring Puckering : The pyrimidine ring in the trimethoxybenzylidene analog adopts a flattened boat conformation with a deviation of 0.224 Å from planarity, similar to the target compound’s likely conformation .
  • Intermolecular Interactions :
    • The nitro group in the target compound may participate in C–H···O hydrogen bonds , akin to bifurcated hydrogen bonds observed in the trimethoxybenzylidene derivative .
    • Bromine in the bromophenyl analog facilitates π-halogen interactions , which are absent in the nitro-substituted target compound .

Biological Activity

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with benzyl and nitrophenyl groups. For instance, one method includes reacting 6-ethyl-4-oxo-2-thioxo derivatives with 4-nitrobenzyl bromide in the presence of potassium carbonate in DMF to yield the desired product with a high yield of approximately 88% .

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. Specifically, studies have reported that related compounds demonstrate minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus at levels as low as 256 µg/mL . This suggests a promising potential for use in treating bacterial infections.

Antitumor Activity

In vitro studies indicate that certain derivatives of pyrimidine compounds can inhibit tumor cell growth. For example, a related compound was shown to have an IC50 value of 0.20 μM against cancer cell lines, demonstrating its effectiveness as an antitumor agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The neuroprotective properties of pyrimidine derivatives have also been explored. In animal models of chronic traumatic encephalopathy, certain derivatives have been shown to preserve mitochondrial function and improve cognitive outcomes. Treatment resulted in significant increases in ATP levels and cerebral blood flow while reducing markers associated with neuronal damage .

Case Studies

Study Findings Reference
Antibacterial ActivityExhibited MIC against E. coli and S. aureus at 256 µg/mL
Antitumor EfficacyIC50 of 0.20 μM; Induced apoptosis in cancer cells
NeuroprotectionImproved cognitive function and mitochondrial respiration in animal models

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of pyrimidine derivatives often involves multi-step condensation and cyclization reactions. For analogous compounds, refluxing a mixture of precursors (e.g., thiourea derivatives, aldehydes, and esters) in glacial acetic acid with sodium acetate as a catalyst has achieved yields of ~78% . Key steps include:

  • Reaction conditions : 8–10 hours of reflux in acetic acid/acetic anhydride (1:1 ratio) to promote cyclization.
  • Purification : Recrystallization from ethyl acetate-ethanol (3:2) to obtain single crystals for structural validation .
  • Monitoring : TLC/HPLC to track reaction progression and ensure intermediate purity.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves conformational details (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .
  • NMR spectroscopy : Confirms substituent positions (e.g., benzylthio, nitrophenyl) via chemical shifts and coupling patterns.
  • Melting point analysis : Validates purity, with typical ranges of 427–428 K observed for structurally related compounds .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solvent screening : Test polar (DMF, DMSO) and non-polar (ethyl acetate) solvents, as solubility impacts biological assays and crystallization.
  • Stability protocols : Monitor degradation via accelerated stability studies (e.g., exposure to light, heat, or varying pH) using HPLC .

Advanced Research Questions

Q. What conformational insights can crystallography provide about the compound’s bioactive potential?

Single-crystal X-ray studies reveal:

  • Puckered pyrimidine rings : The central pyrimidine adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity, potentially influencing binding to biological targets .
  • Intermolecular interactions : C–H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal lattice and suggesting potential solid-state reactivity .

Q. How do substituents like benzylthio and 4-nitrophenyl influence pharmacological activity?

  • Electron-withdrawing groups (e.g., 4-nitrophenyl): May enhance binding to enzymes like kinases or reductases by modulating electron density .
  • Benzylthio moiety : Its hydrophobic nature could improve membrane permeability, as seen in thiazolo[3,2-a]pyrimidine derivatives with similar substituents .
  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents and testing inhibition profiles against target proteins.

Q. How should researchers address contradictions in reported synthesis yields or biological data?

  • Yield discrepancies : Optimize reaction parameters (e.g., catalyst loading, solvent ratios) systematically. For example, sodium acetate in acetic acid improves cyclization efficiency but may require adjustment for scale-up .
  • Biological variability : Validate assays using standardized protocols (e.g., enzyme inhibition assays with positive controls) and cross-reference with crystallographic data to confirm binding modes .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations can significantly impact yield .
  • Data validation : Use orthogonal techniques (e.g., NMR, HPLC, X-ray) to confirm compound identity and purity, especially for novel derivatives .
  • Collaborative analysis : Partner with crystallography experts to resolve structural ambiguities and correlate conformation with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.